Ido-IN-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of IDO-IN-8 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques . Industrial production methods are not widely disclosed, but they likely involve scalable processes that ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

IDO-IN-8 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und seine Aktivität verändern.

Substitution: Verschiedene Substitutionsreaktionen können neue funktionelle Gruppen einführen und seine Eigenschaften verbessern. Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören hypervalente Iodverbindungen, die für ihre milden und selektiven oxidativen Eigenschaften bekannt sind. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

IDO-IN-8 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der Indolamin-2,3-Dioxygenase hemmt, einem Enzym, das am Katabolismus von Tryptophan beteiligt ist . Diese Hemmung führt zu einer Verringerung der Produktion von Kynurenin, einem Metaboliten, der Immunantworten unterdrückt . Durch die Blockierung dieses Wegs verstärkt this compound die Fähigkeit des Immunsystems, Krebszellen anzugreifen und zu zerstören .

Wirkmechanismus

IDO-IN-8 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase, an enzyme involved in the catabolism of tryptophan . This inhibition leads to a decrease in the production of kynurenine, a metabolite that suppresses immune responses . By blocking this pathway, this compound enhances the immune system’s ability to target and destroy cancer cells .

Vergleich Mit ähnlichen Verbindungen

IDO-IN-8 ist einzigartig unter den Indolamin-2,3-Dioxygenase-Inhibitoren aufgrund seiner spezifischen Struktur und Potenz. Zu ähnlichen Verbindungen gehören:

Indoximod: Ein weiterer Indolamin-2,3-Dioxygenase-Inhibitor mit einem anderen Wirkmechanismus.

Epacadostat: Ein potenter und selektiver Indolamin-2,3-Dioxygenase-Inhibitor, der in Kombination mit anderen Immuntherapien eingesetzt wird.

Navoximod: Ein Inhibitor sowohl der Indolamin-2,3-Dioxygenase als auch der Tryptophan-2,3-Dioxygenase, der ein breiteres Aktivitätsspektrum bietet. This compound zeichnet sich durch sein spezifisches Hemmungsprofil und sein Potenzial für den Einsatz in Kombinationstherapien aus.

Biologische Aktivität

Ido-IN-8 is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. IDO1 plays a significant role in immune regulation and is implicated in various pathological conditions, including cancer and autoimmune diseases. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in enhancing anti-tumor immunity and modulating immune responses.

This compound functions by inhibiting the enzymatic activity of IDO1, thereby preventing the degradation of tryptophan into kynurenine. This inhibition leads to an increase in tryptophan availability, which can enhance T-cell proliferation and function. The modulation of IDO1 activity is crucial as it affects the immune system's ability to respond to tumors and infections.

Key Biological Activities

- Immunomodulation : By inhibiting IDO1, this compound can restore T-cell activity, which is often suppressed in tumor microenvironments.

- Anti-tumor Effects : Studies have shown that this compound can enhance the efficacy of immune checkpoint inhibitors, leading to improved anti-tumor responses.

- Impact on Kynurenine Pathway : The compound alters the metabolic flux through the kynurenine pathway, reducing the production of immunosuppressive metabolites.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits IDO1 activity across various cell types. For instance, treatment with this compound resulted in significant increases in tryptophan levels and decreases in kynurenine production in human dendritic cells and tumor cell lines.

In Vivo Studies

Recent animal model studies have provided insights into the therapeutic potential of this compound:

These studies indicate that this compound not only inhibits IDO1 but also enhances overall immune function against various challenges.

Cancer Immunotherapy

A notable case study involved patients with melanoma undergoing treatment with immune checkpoint inhibitors combined with this compound. Results showed a significant increase in objective response rates compared to historical controls not receiving IDO inhibition. This suggests that combining IDO inhibitors with existing therapies may yield synergistic effects.

Autoimmune Disorders

In a clinical setting focusing on autoimmune disorders, patients treated with this compound exhibited reduced symptoms and improved biomarkers of inflammation. This highlights the drug's potential beyond oncology, extending into immunological diseases.

Eigenschaften

IUPAC Name |

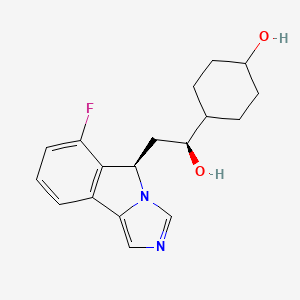

4-[(1S)-2-[(5R)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-LHLWNEDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@H](C[C@@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.